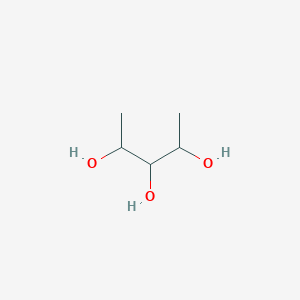

2,3,4-Pentanetriol

Description

Properties

IUPAC Name |

pentane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAIIULJXXEFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932835 | |

| Record name | 1,5-Dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14642-48-9 | |

| Record name | 2,3,4-Pentanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014642489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Physicochemical Properties of 2,3,4-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4-Pentanetriol (CAS No: 14642-48-9). The information is intended to support research, development, and application of this versatile polyol. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of this compound. It is important to note that while some experimentally determined data is available, several key parameters are based on estimations and require experimental verification for critical applications.

| Property | Value | Source / Remarks |

| Molecular Formula | C₅H₁₂O₃ | [1][2] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Boiling Point | 164.15 °C | Rough estimate[1] |

| 244.85 °C (518 K) | Experimentally determined with an uncertainty of 5 K[3] | |

| Melting Point | Not available | - |

| Density | 1.0456 g/cm³ | Rough estimate[1] |

| Refractive Index | 1.4056 | Estimate[1] |

| Solubility | Reduced solubility in polar solvents | Attributed to weak intramolecular hydrogen bonding[4] |

| No quantitative data available | Conflicting solubility data can be reconciled via controlled humidity chambers[4] |

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for determining its key physicochemical properties.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath, a thermometer, and a means of observing the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure:

-

A measured volume of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when it becomes constant, indicating that the vapor and liquid are in equilibrium. This constant temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and a calibrated analytical balance are required.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The mass of the pycnometer filled with the sample is determined.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined.

-

The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.

-

The density of this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Refractometer

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a light source and a temperature-controlled prism.

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the reticle.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Quantitative Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen for the determination.

-

Saturated Solution Preparation:

-

An excess amount of this compound is added to a known volume of the chosen solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Analysis:

-

A known volume of the clear, saturated supernatant is carefully removed without disturbing the undissolved solute.

-

The amount of dissolved this compound in the aliquot is determined using a suitable analytical technique. Given its structure, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a refractive index detector) would be an appropriate method.

-

A calibration curve is prepared using standard solutions of known concentrations of this compound.

-

The concentration of the sample from the saturated solution is determined from the calibration curve.

-

-

Expression of Results: The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at a specified temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the fundamental physicochemical properties of this compound.

References

2,3,4-Pentanetriol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 14642-48-9[1][2] |

| Molecular Formula | C5H12O3[1][2] |

| IUPAC Name | pentane-2,3,4-triol[1] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 120.15 g/mol | PubChem |

| Canonical SMILES | CC(C(C(C)O)O)O | PubChem |

| InChI Key | JJAIIULJXXEFLV-UHFFFAOYSA-N | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| LogP | -0.89 | ChemSpider |

| Boiling Point (Predicted) | 245.8±8.0 °C at 760 mmHg | ChemSpider |

| Flash Point (Predicted) | 116.1±12.1 °C | ChemSpider |

| Density (Predicted) | 1.1±0.1 g/cm³ | ChemSpider |

Synthesis and Experimental Protocols

2,3,4-Pentanetriol serves as a versatile chiral building block in organic synthesis. Its synthesis can be achieved through various methods, including the reduction of the corresponding trione or through biocatalytic routes.

Chemical Synthesis: Reduction of 2,3,4-Pentanetrione

A common laboratory-scale synthesis involves the reduction of 2,3,4-pentanetrione.

Experimental Protocol:

-

Reaction Setup: A solution of 2,3,4-pentanetrione (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Reduction: A reducing agent such as sodium borohydride (NaBH₄) (3.0-4.0 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C to neutralize the excess reducing agent.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel.

Biocatalytic Synthesis

Biocatalytic methods offer a stereoselective route to specific isomers of this compound. For instance, the hydroxylation of norleucine can be achieved using enzymes like GriE and MFL.[1]

Applications in Research and Drug Development

While this compound itself is not a known therapeutic agent, its structural motif is of interest in medicinal chemistry. It can be used as a scaffold to synthesize more complex molecules with potential biological activity. One area of exploration is in the development of novel antibacterial agents.

Workflow for Synthesis and Evaluation of this compound Derivatives as Antibacterial Agents

The following diagram illustrates a typical workflow for the synthesis of a derivative of this compound and its subsequent evaluation for antibacterial activity.

Experimental Protocol: Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Test Compound: The synthesized this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways

Currently, there is a lack of published research detailing the direct interaction of this compound with specific cellular signaling pathways. Its utility in drug development is primarily as a synthetic intermediate for the creation of more complex molecules that may interact with biological targets. Future research may elucidate direct effects on cellular signaling.

The diagram below illustrates a hypothetical scenario where a derivative of this compound could be designed to inhibit a bacterial signaling pathway, a common strategy in antibiotic development.

References

Stereoisomers of 2,3,4-Pentanetriol and their separation

An In-Depth Technical Guide to the Stereoisomers of 2,3,4-Pentanetriol and Their Separation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships and outlining advanced methodologies for their separation. The separation of stereoisomers is a critical process in drug development and chemical synthesis, as different stereoisomers of a molecule can exhibit varied pharmacological and toxicological profiles. This document serves as a core resource, offering both theoretical understanding and practical protocols relevant to the purification and analysis of these polyol compounds.

The Stereoisomers of this compound

This compound (C₅H₁₂O₃) is a polyol with a five-carbon backbone and hydroxyl groups on carbons 2, 3, and 4. The molecule's structure gives rise to a fascinating case of stereoisomerism. Carbons C2 and C4 are chiral centers. Carbon C3 is considered a pseudoasymmetric center, as its substituents are stereochemically different in the chiral isomers. This configuration results in a total of four distinct stereoisomers: one pair of enantiomers and two meso compounds.[1][2][3][4]

The four stereoisomers are:

-

(2R, 4R)-2,3,4-Pentanetriol and (2S, 4S)-2,3,4-Pentanetriol : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.

-

Meso-2,3,4-Pentanetriol (I) and Meso-2,3,4-Pentanetriol (II) : These two meso compounds are achiral due to an internal plane of symmetry. They are diastereomers of each other and of the enantiomeric pair.[2][4]

The stereochemical relationships between these isomers are visualized in the diagram below.

Strategies for Stereoisomer Separation

The separation of this compound stereoisomers presents a challenge due to their high polarity and structural similarity. Two primary strategies can be employed:

-

Direct Separation: This approach utilizes chiral stationary phases (CSPs) in chromatographic techniques like HPLC, SFC, or GC to resolve the stereoisomers directly.

-

Indirect Separation: This method involves derivatizing the stereoisomeric mixture with a chiral reagent to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard achiral chromatography.

The general workflow for developing a chiral separation method involves extensive screening of columns and mobile phases to achieve optimal resolution.

Direct Separation by Chiral Chromatography

Direct chiral chromatography is often the preferred method due to its efficiency. The choice of technique depends on the analyte's properties and the desired scale of separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the high polarity of this compound, Hydrophilic Interaction Chromatography (HILIC) is a promising mode for separation.[5] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[6]

Proposed Experimental Protocol (HILIC-HPLC):

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Chiral Stationary Phase: A polysaccharide-based column, such as Daicel CHIRALPAK® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)).

-

Mobile Phase: Acetonitrile/Water or Acetonitrile/Methanol mixtures. A typical starting gradient could be 95:5 Acetonitrile:Water, moving towards a higher aqueous content. Small amounts of additives like formic acid or diethylamine may be used to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40 °C. Temperature can be adjusted to optimize selectivity.[6]

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the triol lacks a strong UV chromophore.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for high-throughput chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[7]

Proposed Experimental Protocol (SFC):

-

Instrument: Waters ACQUITY UPC² System or equivalent.

-

Chiral Stationary Phase: Polysaccharide-based columns are standard (e.g., CHIRALPAK AD, CHIRALCEL OD).[7]

-

Mobile Phase: Supercritical CO₂ as the main fluid, with a polar co-solvent (modifier) such as Methanol or Ethanol.

-

Gradient: A typical gradient would increase the percentage of the co-solvent over the run.

-

Back Pressure: 150-200 bar.

-

Column Temperature: 35-45 °C.

-

Detection: ELSD or Mass Spectrometry (MS).

Chiral Gas Chromatography (GC)

Direct GC analysis of this compound is difficult due to its low volatility. Therefore, derivatization to more volatile species, such as acetates or silyl ethers, is required prior to analysis.[8][9]

Proposed Experimental Protocol (Derivatization and GC):

-

Derivatization (Acetylation):

-

Dissolve 10 mg of the triol mixture in 1 mL of pyridine.

-

Add 0.5 mL of acetic anhydride.

-

Heat the mixture at 60 °C for 1 hour.

-

Evaporate the excess reagents under a stream of nitrogen and redissolve the residue in a suitable solvent (e.g., dichloromethane) for GC injection.

-

-

GC Analysis:

-

Instrument: Agilent 8890 GC System or equivalent.

-

Chiral Stationary Phase: A cyclodextrin-based capillary column, such as Astec CHIRALDEX® G-TA.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized triols.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Illustrative Data for Chiral Separation

| Stereoisomer | Retention Time (min) | Resolution (Rₛ) | Selectivity (α) |

| Meso Isomer | 8.5 | - | - |

| (R,R)-Isomer | 10.2 | 2.1 (vs S,S) | 1.15 |

| (S,S)-Isomer | 11.1 | - | - |

| Table 1: Example quantitative data from a chiral chromatographic separation of a C4 polyol. Data is illustrative. |

Indirect Separation via Diastereomeric Derivatization

This strategy involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column. This is particularly useful when direct chiral separation is challenging. The process involves three key steps: derivatization, separation, and deprotection.

Proposed Experimental Protocol

This protocol outlines the enantioselective acylation of the triol mixture, followed by separation and recovery.

-

Step 1: Derivatization with a Chiral Reagent

-

Reagent: A chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a suitable choice.

-

Procedure:

-

Dissolve the this compound stereoisomer mixture (1 equivalent) in anhydrous dichloromethane (DCM) with a non-nucleophilic base like pyridine (3-4 equivalents) in an ice bath.

-

Slowly add the chiral acid chloride (e.g., (R)-Mosher's acid chloride, ~1.1 equivalents per hydroxyl group to be derivatized) to the solution.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and perform a standard aqueous workup. Purify the crude product via flash chromatography to isolate the mixture of diastereomeric esters.

-

-

-

Step 2: Separation of Diastereomers

-

The resulting mixture of diastereomeric esters can now be separated using standard, achiral chromatography.

-

Instrument: Standard HPLC system with a UV detector (the derivatizing agent introduces a strong chromophore).

-

Stationary Phase: A normal-phase silica gel column or a reversed-phase C18 column.

-

Mobile Phase:

-

For normal phase: Hexane/Ethyl Acetate or Hexane/Isopropanol gradient.

-

For reversed-phase: Acetonitrile/Water or Methanol/Water gradient.

-

-

Collect the separated fractions corresponding to each pure diastereomer.

-

-

Step 3: Deprotection (Recovery of Pure Enantiomers)

-

The chiral auxiliary must be cleaved to yield the pure triol enantiomers.

-

Procedure:

-

Dissolve a separated diastereomeric ester in a solvent mixture like THF/Methanol.

-

Add a base such as aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir at room temperature.[11]

-

Monitor the hydrolysis by TLC.

-

Upon completion, neutralize the reaction, extract the pure triol enantiomer, and purify as needed.

-

-

This indirect method, while more labor-intensive, is a robust alternative when direct chiral separation methods fail to provide adequate resolution.

References

- 1. pcrest.com [pcrest.com]

- 2. echemi.com [echemi.com]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The identification of polyol base compounds in polyurethane polyethers by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Gas chromatographic quantification of major volatile compounds and polyols in wine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Identification of the Meso Form of 2,3,4-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of 2,3,4-pentanetriol, with a specific focus on the identification and characterization of its meso form. The principles and methodologies outlined herein are broadly applicable to the analysis of stereoisomers in drug discovery and development.

Theoretical Background: Stereoisomerism in this compound

This compound is a polyol with the chemical formula C₅H₁₂O₃. The molecule possesses three stereocenters at carbons 2, 3, and 4. Theoretically, the maximum number of stereoisomers is given by the 2ⁿ rule, where n is the number of stereocenters. For this compound, this would suggest 2³ = 8 possible stereoisomers. However, due to the symmetrical nature of the molecule, where the substituents on C2 and C4 are identical (a methyl group, a hydroxyl group, and a hydrogen atom), the actual number of unique stereoisomers is reduced to four.

These four stereoisomers consist of a pair of enantiomers and two meso compounds.[1][2] A meso compound is an achiral compound that has multiple chiral centers.[3][4] It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[3][5] In the case of this compound, the two meso forms are in fact identical, as one can be superimposed on the other by a 180° rotation in the plane of the Fischer projection.[6] Therefore, there is one unique meso form of this compound. The meso form is a diastereomer of the chiral enantiomers.[6]

The identification of the meso form is crucial as its physical, chemical, and biological properties can differ significantly from its chiral counterparts.

Data Presentation

While specific experimental data for all stereoisomers of this compound is not extensively reported in publicly available literature, the following table summarizes the expected and known properties based on the principles of stereochemistry.

| Property | Meso Form (2R, 4S or 2S, 4R) | Enantiomeric Pair ((2R, 4R) and (2S, 4S)) |

| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ |

| Molar Mass | 120.15 g/mol | 120.15 g/mol |

| Melting Point | Expected to be different from the enantiomers. | The two enantiomers will have identical melting points. |

| Boiling Point | Expected to be different from the enantiomers. | The two enantiomers will have identical boiling points. |

| Optical Rotation | 0° (Optically inactive) | Equal and opposite in magnitude (e.g., +x° and -x°). |

| NMR Spectra (¹H, ¹³C) | Simpler spectrum due to symmetry. | More complex spectra compared to the meso form. |

| Solubility in Chiral Solvents | Different from the enantiomers. | The two enantiomers will have identical solubility in achiral solvents but different in chiral solvents. |

| Retention Time (Chiral Chromatography) | A single peak, different from the enantiomers. | Two separate peaks with identical peak areas in a racemic mixture. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and differentiate the meso form of this compound from its chiral isomers.

Polarimetry

Objective: To determine the optical activity of a sample of this compound. The meso form will exhibit no optical rotation.

Methodology:

-

Sample Preparation: Prepare a solution of the this compound isomer of a known concentration (e.g., 1 g/100 mL) in a suitable achiral solvent (e.g., ethanol or water).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

-

Measurement:

-

Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter.

-

Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).

-

-

Analysis:

-

A reading of 0° indicates an optically inactive compound, which is characteristic of a meso compound or a racemic mixture.[5]

-

Non-zero readings (+ or -) indicate an optically active compound, characteristic of a chiral enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish the meso form from the chiral isomers based on the symmetry of the molecule. The higher symmetry of the meso isomer leads to a simpler NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified this compound isomer in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Expected Results: For the meso form, due to the plane of symmetry, the two methyl groups (at C1 and C5) and the two methine protons (at C2 and C4) are chemically equivalent, leading to fewer signals compared to the chiral isomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Expected Results: Similar to the ¹H NMR, the meso form will exhibit fewer ¹³C signals due to molecular symmetry. The carbons C1 and C5, as well as C2 and C4, will be equivalent.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate the stereoisomers of this compound. A pure meso compound will show a single peak, while a mixture of enantiomers will resolve into two peaks.

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For polyols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization:

-

Start with a non-polar mobile phase such as hexane or heptane, with a polar modifier like isopropanol or ethanol.

-

Optimize the ratio of the non-polar and polar solvents to achieve good separation.

-

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Analysis:

-

Inject the sample into the HPLC system.

-

Monitor the elution profile using a suitable detector (e.g., refractive index detector for non-UV active compounds).

-

-

Interpretation of Results:

-

A pure meso compound will yield a single peak.

-

A racemic mixture of the enantiomers will show two peaks of equal area.

-

The meso compound will have a different retention time compared to the enantiomers.

-

Visualization of Stereoisomeric Relationships

The following diagrams illustrate the relationships between the stereoisomers of this compound and the logical workflow for the identification of the meso form.

Caption: Stereoisomeric relationships of this compound.

Caption: Experimental workflow for meso form identification.

References

- 1. echemi.com [echemi.com]

- 2. stereochemistry - Number of stereoisomers and symmetry of pentane-2,3,4-triol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pcrest.com [pcrest.com]

An In-depth Technical Guide to the Chiral Centers of 2,3,4-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical properties of 2,3,4-pentanetriol, a triol with a five-carbon backbone. The presence of multiple hydroxyl groups gives rise to several stereoisomers, the understanding of which is crucial for applications in stereoselective synthesis and drug development where specific stereoisomers may exhibit distinct biological activities.

Understanding the Stereochemistry of this compound

The structure of this compound (CH₃-CH(OH)-CH(OH)-CH(OH)-CH₃) contains three stereogenic centers at carbons 2, 3, and 4. The interchange of any two groups at one of these centers can lead to a different stereoisomer. While the presence of three stereocenters would theoretically suggest the possibility of 2³ or eight stereoisomers, the symmetrical nature of the molecule results in a smaller number of unique structures.

The key to understanding the stereoisomerism of this compound lies in the concept of meso compounds. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.

For this compound, there are a total of four distinct stereoisomers:

-

Two Meso Compounds: These are diastereomers of the chiral isomers and are achiral. They possess a plane of symmetry.

-

One Pair of Enantiomers: These are chiral molecules that are non-superimposable mirror images of each other. They will rotate plane-polarized light in equal but opposite directions.

The chirality of the central carbon (C3) is dependent on the stereoconfiguration of the carbons at positions 2 and 4. If the substituents attached to C3, which include the chiral carbons C2 and C4, have the same stereochemical configuration (e.g., both R or both S), then a plane of symmetry can exist, potentially leading to a meso compound. If the configurations at C2 and C4 are different (one R and one S), then C3 becomes a chiral center.

Quantitative Data Summary

| Stereoisomer Configuration | Type | Predicted Optical Activity | Melting Point (°C) | Boiling Point (°C) |

| (2R, 3r, 4S) | Meso | Inactive | Data not available | Data not available |

| (2S, 3s, 4R) | Meso | Inactive | Data not available | Data not available |

| (2R, 3S, 4R) | Enantiomer | Dextrorotatory (+) | Data not available | Data not available |

| (2S, 3R, 4S) | Enantiomer | Levorotatory (-) | Data not available | Data not available |

Note: The assignment of dextrorotatory and levorotatory to specific enantiomers is arbitrary without experimental data.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and separation of the stereoisomers of this compound. These are representative protocols and may require optimization for this specific molecule.

Synthesis of this compound Stereoisomers

A common method for the synthesis of this compound is through the reduction of the corresponding trione, pentane-2,3,4-trione.[1] The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Protocol for the Non-Stereoselective Reduction of Pentane-2,3,4-trione:

-

Dissolution: Dissolve pentane-2,3,4-trione in a suitable inert solvent, such as anhydrous tetrahydrofuran (THF) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF, to the cooled solution with stirring. The use of a milder reducing agent like NaBH₄ is generally safer.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent and any borate or aluminate complexes.

-

Extraction: Extract the product mixture from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude mixture of this compound stereoisomers.

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers (meso compounds and enantiomers) is a critical step. Diastereomers (in this case, the meso compounds and the enantiomeric pair) have different physical properties and can be separated by standard chromatographic techniques.

Protocol for Diastereomer Separation by Column Chromatography:

-

Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude mixture of stereoisomers in a minimum amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (a gradient elution), for example, from hexane to a mixture of hexane and ethyl acetate, and then to pure ethyl acetate. The optimal solvent system will need to be determined empirically.

-

Fraction Collection: Collect fractions of the eluate and analyze them by TLC or GC to identify the fractions containing the separated diastereomers.

-

Concentration: Combine the fractions containing each pure diastereomer and concentrate the solvent to yield the isolated meso compounds and the racemic mixture of the enantiomers.

Protocol for Enantiomer Resolution:

The separation of the enantiomeric pair requires a chiral separation technique.

-

Chiral Derivatization: React the racemic mixture with a chiral resolving agent to form diastereomeric derivatives. These diastereomers can then be separated by standard chromatography or crystallization. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

-

Chiral Chromatography: Alternatively, use a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to directly separate the enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Visualizing Stereochemical Relationships

The logical relationship between the stereocenters and the resulting stereoisomers of this compound can be visualized using the following diagram.

Caption: Relationship between stereocenters and the four unique stereoisomers of this compound.

References

A Historical Perspective on the Synthesis of Vicinal Triols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The vicinal triol, a functional group characterized by three hydroxyl groups on contiguous carbon atoms, is a cornerstone of stereochemistry and a recurring motif in a multitude of biologically active natural products and pharmaceutical agents. The precise spatial arrangement of these hydroxyl groups is often critical to the molecule's function, making the stereoselective synthesis of vicinal triols a significant and enduring challenge in organic chemistry. This technical guide provides a historical perspective on the evolution of synthetic methodologies for constructing this important structural unit, presenting key data in a comparative format, detailing experimental protocols for seminal reactions, and illustrating the underlying principles through logical diagrams.

From Stoichiometric Reagents to Catalytic Mastery: A Historical Overview

The journey to control the stereochemical outcome of vicinal triol synthesis has been marked by a transition from stoichiometric, often harsh, reagents to elegant and highly selective catalytic systems.

Early Approaches: Initial forays into the synthesis of simple vicinal triols, such as glycerol, relied on non-stereoselective methods. A notable early industrial process, developed in the early 20th century, involved the chlorination of propylene to allyl chloride, followed by hypochlorination and subsequent hydrolysis to afford glycerol. While effective for achiral triols, these methods offered little to no control over stereochemistry, a critical requirement for the synthesis of complex chiral molecules.

The Dawn of Stereoselectivity: Prévost and Woodward Dihydroxylation: The mid-20th century saw the development of the Prévost and Woodward dihydroxylation reactions, which provided the first reliable methods for the stereoselective synthesis of syn- and anti-vicinal diols from alkenes. These reactions, utilizing iodine and silver carboxylates, laid the groundwork for controlling the relative stereochemistry of adjacent hydroxyl groups. While not directly yielding triols, they established the fundamental principles of stereocontrol that would be crucial for future advancements. The Prévost reaction, conducted under anhydrous conditions, typically yields anti-diols, whereas the Woodward modification, performed in the presence of water, produces syn-diols.

The Catalytic Revolution: Sharpless Asymmetric Dihydroxylation and Epoxidation: The latter half of the 20th century witnessed a paradigm shift with the advent of catalytic asymmetric reactions. K. Barry Sharpless's development of the Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) reactions revolutionized the synthesis of chiral polyoxygenated molecules.

The Sharpless Asymmetric Dihydroxylation of allylic alcohols provides a direct and highly enantioselective route to vicinal diols with defined absolute stereochemistry. These diols can then be further functionalized to introduce the third hydroxyl group. The predictability and high enantioselectivity of the Sharpless AD, governed by the choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine), have made it a workhorse in natural product synthesis.

Similarly, the Sharpless Asymmetric Epoxidation of allylic alcohols yields chiral epoxy alcohols. The subsequent regioselective and stereospecific ring-opening of these epoxides with an oxygen nucleophile provides a versatile pathway to vicinal triols. The stereochemical outcome of the epoxidation is reliably predicted by the Sharpless mnemonic, and the ensuing ring-opening often proceeds with high fidelity.

Modern Frontiers: Molybdenum-Catalyzed anti-Dihydroxylation and Enzymatic Methods: More recent developments have focused on expanding the toolkit for vicinal triol synthesis with complementary stereoselectivity and improved sustainability. A significant advancement is the molybdenum-catalyzed anti-dihydroxylation of secondary allylic alcohols. This method provides direct access to anti-1,2,3-triols, a stereochemical pattern that can be challenging to obtain through other means. The reaction proceeds via a diastereoselective epoxidation followed by a regioselective, molybdenum-catalyzed hydrolysis of the resulting epoxy alcohol.

Enzymatic methods have also emerged as powerful tools for the synthesis of vicinal diols and triols. Enzymes, such as lyases and oxidoreductases, can operate under mild conditions and often exhibit exquisite stereoselectivity, offering a green and efficient alternative to traditional chemical methods.

Quantitative Comparison of Key Synthetic Methods

The selection of a synthetic route to a vicinal triol is guided by factors such as the desired stereochemistry, the nature of the substrate, and the required scale of the reaction. The following tables summarize key quantitative data for the landmark methods discussed.

| Method | Substrate | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Sharpless Asymmetric Dihydroxylation of Allylic Alcohol | Geraniol | syn-diol | >20:1 | >98% | ~95% |

| (E)-Hex-2-en-1-ol | syn-diol | >20:1 | 97% | 90% | |

| (Z)-Hex-2-en-1-ol | syn-diol | 10:1 | 85% | 88% | |

| Molybdenum-Catalyzed anti-Dihydroxylation | (E)-1-Phenylprop-2-en-1-ol | anti, syn-triol | >20:1 | N/A (for diastereoselectivity) | 95% |

| (E)-Oct-3-en-2-ol | anti, syn-triol | >20:1 | N/A (for diastereoselectivity) | 88% | |

| (Z)-1-Phenylprop-2-en-1-ol | syn, syn-triol | >20:1 | N/A (for diastereoselectivity) | 92% |

Detailed Experimental Protocols

Sharpless Asymmetric Dihydroxylation of Geraniol

This protocol provides a representative procedure for the synthesis of a chiral vicinal diol from an allylic alcohol, a key precursor for vicinal triols.

Materials:

-

Geraniol (1.0 mmol, 154 mg)

-

AD-mix-β (1.4 g)

-

Methanesulfonamide (CH₃SO₂NH₂, 0.5 mmol, 47.5 mg)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (Na₂SO₃, 1.5 g)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), methanesulfonamide (47.5 mg), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture at room temperature until all solids dissolve, resulting in a clear, two-phase system.

-

Cool the mixture to 0 °C in an ice bath.

-

Add geraniol (154 mg, 1.0 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Upon completion, add sodium sulfite (1.5 g) to the reaction mixture and stir for an additional 1 hour at room temperature to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral diol.

Molybdenum-Catalyzed anti-Dihydroxylation of (E)-1-Phenylprop-2-en-1-ol

This protocol outlines a procedure for the direct synthesis of a vicinal triol with anti stereochemistry.

Materials:

-

(E)-1-Phenylprop-2-en-1-ol (0.5 mmol, 67 mg)

-

Molybdic acid (H₂MoO₄, 0.025 mmol, 4 mg)

-

30% Hydrogen peroxide (H₂O₂, 1.0 mmol, 113 µL)

-

Toluene (2 mL)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a screw-capped vial, add (E)-1-phenylprop-2-en-1-ol (67 mg, 0.5 mmol) and molybdic acid (4 mg, 0.025 mmol).

-

Add toluene (2 mL) to the vial and stir the suspension.

-

Slowly add 30% hydrogen peroxide (113 µL, 1.0 mmol) to the reaction mixture at room temperature.

-

Seal the vial and stir the reaction at 60 °C for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the anti,syn-1-phenylpropane-1,2,3-triol.

Visualizing the Core Concepts: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic principles and experimental workflows discussed in this guide.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: General workflow for vicinal triol synthesis via epoxidation and hydrolysis.

Caption: Simplified mechanism of Mo-catalyzed anti-dihydroxylation.

Conclusion

The synthesis of vicinal triols has evolved from rudimentary, non-selective processes to a sophisticated science enabling the precise construction of complex stereochemical arrays. The historical progression from stoichiometric reagents to powerful catalytic asymmetric methods, such as the Sharpless Asymmetric Dihydroxylation and the more recent molybdenum-catalyzed systems, has provided chemists with a versatile and predictable toolbox. These advancements have been instrumental in the total synthesis of numerous natural products and have significantly impacted the field of drug discovery and development. The continued pursuit of novel, efficient, and sustainable methods for vicinal triol synthesis remains an active and important area of research, promising even greater control over molecular architecture in the years to come.

Conformational Analysis of 2,3,4-Pentanetriol Diastereomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the diastereomers of 2,3,4-pentanetriol. This triol, possessing three stereocenters, exists as a fascinating case study in stereoisomerism, yielding a pair of enantiomers and two meso compounds. Understanding the three-dimensional arrangement of these molecules is paramount for elucidating their physical, chemical, and biological properties, which is of critical importance in fields such as medicinal chemistry and materials science. This guide details the stereochemical landscape of this compound, outlines the key experimental and computational methodologies for its conformational analysis, and presents illustrative data in a structured format.

Stereoisomers of this compound

This compound has three chiral centers at carbons 2, 3, and 4. While the 2^n rule would predict eight stereoisomers, due to the symmetry of the molecule, only four unique stereoisomers exist. These are categorized into one pair of enantiomers and two meso compounds.[1][2][3]

The stereoisomers are:

-

(2R, 3S, 4R)-2,3,4-pentanetriol and (2S, 3R, 4S)-2,3,4-pentanetriol : This pair constitutes the enantiomers.

-

(2R, 3r, 4S)-2,3,4-pentanetriol and (2S, 3s, 4R)-2,3,4-pentanetriol : These are the two meso compounds, which are achiral due to an internal plane of symmetry.[4][5]

The relationship between these stereoisomers is crucial for understanding their distinct properties.

Conformational Preferences: The Role of Intramolecular Interactions

The conformational landscape of acyclic polyols like this compound is governed by a delicate balance of steric and electronic effects. The relative orientation of the hydroxyl groups and alkyl chains is determined by the preference for staggered conformations (gauche and anti) to minimize torsional strain.[6] Intramolecular hydrogen bonding between adjacent hydroxyl groups can significantly stabilize certain gauche conformations.

Data Presentation: Quantitative Conformational Analysis

The following tables present illustrative quantitative data for the conformational analysis of a generic acyclic 1,2-diol moiety, which is a fundamental structural unit within this compound. This data is based on typical values observed for such systems and is intended to provide a framework for the analysis of the target molecule.

Table 1: Illustrative Relative Energies of Staggered Conformers

| Conformer | Dihedral Angle (H-C-C-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.0 | ~60 |

| Gauche | ~60° | 0.5 - 1.5 | ~40 |

Note: The relative energies and populations are highly dependent on the specific substituents and solvent environment. Intramolecular hydrogen bonding can further stabilize gauche conformations.

Table 2: Illustrative Vicinal Coupling Constants (³JHH) and Corresponding Dihedral Angles

| Dihedral Angle (Φ) | Typical ³JHH (Hz) | Conformation |

| 0° | 10 - 14 | Eclipsed (unstable) |

| 60° | 2 - 5 | Gauche |

| 90° | 0 - 2 | |

| 180° | 10 - 16 | Anti |

Data based on the Karplus relationship, which correlates the vicinal coupling constant to the dihedral angle between two vicinal protons.[4][7]

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[8] The measurement of vicinal proton-proton coupling constants (³JHH) is central to this analysis.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound diastereomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3][5][9][10]

-

Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[9][10]

-

The final sample height in the tube should be approximately 4-5 cm.[3]

NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign the proton signals.

-

For complex spectra with significant signal overlap, advanced techniques like HETLOC (Heteronuclear-resolved TOCSY) or J-HMBC (J-resolved Heteronuclear Multiple Bond Correlation) can be employed to accurately measure ³JHH values.[1]

Data Analysis:

-

Extract the ³JHH values from the ¹H NMR spectrum.

-

Use the Karplus equation or its modified versions to correlate the experimental ³JHH values with the corresponding H-C-C-H dihedral angles.[4][7]

-

By analyzing the coupling constants for the different protons along the carbon backbone, a picture of the predominant conformation(s) in solution can be constructed.

Computational Protocol: Molecular Mechanics and Quantum Chemistry Calculations

Computational modeling provides valuable insights into the relative energies and geometries of different conformers.

Conformational Search:

-

Construct the 3D structure of the desired this compound diastereomer using a molecular modeling software package.

-

Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds (C-C single bonds).[11]

-

Use a molecular mechanics force field (e.g., MMFF or AMBER) for an initial, rapid screening of a large number of conformations.

Geometry Optimization and Energy Calculation:

-

Select the low-energy conformers identified in the conformational search.

-

Perform geometry optimization and energy calculations on these selected conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12]

-

The relative energies of the optimized conformers can be used to calculate their Boltzmann populations at a given temperature.

Calculation of NMR Parameters:

-

The optimized geometries of the stable conformers can be used to calculate theoretical ³JHH values.

-

These calculated coupling constants can then be compared with the experimental values to validate the computational model and refine the conformational analysis.

Conclusion

The conformational analysis of the diastereomers of this compound is a multifaceted process that requires a synergistic approach, combining high-resolution NMR spectroscopy with robust computational modeling. The stereochemical and conformational intricacies of these molecules play a definitive role in their macroscopic properties and biological activities. This guide provides the foundational knowledge and methodological framework for researchers, scientists, and drug development professionals to undertake a comprehensive conformational analysis of these and similar acyclic polyols, ultimately enabling a deeper understanding of their structure-function relationships.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. sites.bu.edu [sites.bu.edu]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 5. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Quantum Chemical Analysis of 2,3,4-Pentanetriol for Drug Discovery and Development

Abstract: This technical whitepaper provides a detailed framework for the quantum chemical investigation of 2,3,4-pentanetriol, a molecule of interest in medicinal chemistry and materials science. Recognizing the critical role of molecular conformation and stereochemistry in determining biological activity and material properties, this guide outlines the necessary computational and experimental protocols for a thorough analysis. It is designed for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of flexible, polyhydroxylated compounds. The methodologies detailed herein, including Density Functional Theory (DFT) calculations and spectroscopic validation (NMR and IR), offer a robust pathway for characterizing the energetic landscape, vibrational modes, and electronic properties of this compound's various stereoisomers.

Introduction

This compound is a five-carbon triol with a backbone featuring three contiguous hydroxylated stereocenters (C2, C3, and C4). This structure gives rise to multiple stereoisomers, including chiral enantiomeric pairs and achiral meso compounds.[1][2][3] The spatial arrangement of the hydroxyl groups dictates the molecule's ability to form intra- and intermolecular hydrogen bonds, which in turn governs its conformational preferences, solubility, and interaction with biological targets such as enzyme active sites.

Quantum chemical calculations provide an indispensable tool for exploring the structure-property relationships of such molecules at an atomic level.[4] By simulating molecular structures, energies, and spectroscopic properties, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone. This guide details the theoretical and practical steps for conducting a comprehensive quantum chemical study of this compound.

Theoretical Foundation and Computational Workflow

The primary objective of a computational study on this compound is to identify the stable conformers for each stereoisomer and to characterize their relative energies, geometric parameters, and spectroscopic signatures. Density Functional Theory (DFT) is the method of choice for such studies, offering a favorable balance between computational cost and accuracy for organic molecules.[4]

A typical computational workflow involves several key stages, as illustrated below.

Stereoisomer Selection and Initial Conformer Generation

This compound has three stereocenters, leading to 2³ = 8 possible stereoisomers. However, due to symmetry, some of these are meso compounds, resulting in a total of four unique stereoisomers: two pairs of enantiomers and two meso compounds.[5] The first step is to build 3D models for each stereoisomer of interest. A conformational search using a computationally inexpensive method like molecular mechanics (MM) is then performed to generate a diverse set of low-energy starting geometries for subsequent quantum mechanical calculations.

Geometry Optimization and Frequency Calculations

Each initial conformer must be optimized at a suitable level of theory. The B3LYP functional combined with the 6-31G(d) basis set is a common and effective choice for geometry optimizations of organic molecules.[6]

Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:

-

Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Thermochemical Data: The calculation yields zero-point vibrational energy (ZPVE), thermal enthalpies, and entropies, which are essential for calculating Gibbs free energies.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).[7] This approach provides a better estimation of electronic energies while leveraging the less costly optimized geometries.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and comparative analysis. The following tables are illustrative examples of how the computational results should be presented.

Table 1: Calculated Relative Energies of this compound Conformers

This table should list the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) for the most stable conformers of a given stereoisomer, referenced to the global minimum.

| Conformer ID | ΔE (kcal/mol) | ZPVE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (%) |

| PT-meso-1 | 0.00 | 85.10 | 0.00 | 0.00 | 75.3 |

| PT-meso-2 | 1.25 | 85.05 | 1.20 | 1.35 | 15.1 |

| PT-meso-3 | 2.10 | 84.98 | 2.02 | 2.25 | 5.5 |

| ...etc. | ... | ... | ... | ... | ... |

| Note: Data is hypothetical and for illustrative purposes. Calculations performed at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory. |

Table 2: Key Geometric Parameters of the Global Minimum Conformer

This table should highlight important structural features, such as key dihedral angles that define the backbone conformation and the distances of intramolecular hydrogen bonds.

| Parameter | Value |

| Dihedral C1-C2-C3-C4 | 65.8° |

| Dihedral C2-C3-C4-C5 | -175.2° |

| O2-H···O3 Distance | 2.15 Å |

| O3-H···O4 Distance | 2.21 Å |

| Note: Data is hypothetical for an illustrative conformer. |

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies

This table is crucial for validating the computational model. It compares the calculated harmonic frequencies (often scaled by an empirical factor, e.g., ~0.96 for B3LYP) with experimentally observed IR or Raman peaks.

| Vibrational Mode Description | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |

| O-H Stretch (free) | 3825 | 3672 | ~3650 |

| O-H Stretch (H-bonded) | 3650 | 3504 | ~3450-3550 |

| C-H Stretch | 3050-3150 | 2928-3024 | ~2900-3000 |

| C-O Stretch | 1080-1150 | 1037-1104 | ~1050-1150 |

| Note: Data is hypothetical and for illustrative purposes. |

Experimental Protocols for Validation

Computational results must be benchmarked against experimental data. The following are standard protocols for obtaining the necessary spectroscopic information for this compound.

Synthesis Protocol

This compound can be synthesized via the reduction of 2,3,4-pentanetrione.[8]

-

Dissolution: Dissolve 2,3,4-pentanetrione in an inert solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar ratio of NaBH₄ to the trione should be carefully controlled.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the this compound stereoisomers.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for a neat liquid, or as a KBr pellet for a solid. For solution-phase studies, use a suitable IR-transparent solvent (e.g., CCl₄) in a liquid cell.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify key vibrational bands, particularly the O-H stretching region (3200–3600 cm⁻¹) to probe hydrogen bonding, and the C-O stretching region (1050–1250 cm⁻¹) in the fingerprint region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient, but 2D experiments like COSY and HSQC can aid in peak assignment.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns. The chemical shifts of the hydroxyl protons are particularly sensitive to hydrogen bonding and solvent effects. The symmetry of the molecule in meso vs. chiral isomers will be reflected in the number of unique signals in the ¹³C spectrum.

The relationship between the computational and experimental validation steps is crucial for a complete study.

References

- 1. How many meso stereoisomers are possible for this compound -A. 1B. 2.. [askfilo.com]

- 2. echemi.com [echemi.com]

- 3. The meso form of 2,3 4- pentanetriol is : [allen.in]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. [0802.0625] Ab Initio Study of Different Acid Molecules Interacting with H2O [arxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound [webbook.nist.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2,3,4-Pentanetriol

AN-234PT-V1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details robust analytical methodologies for the quantitative determination of 2,3,4-pentanetriol in various matrices. Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are provided. These methods are essential for researchers in metabolic studies, toxicology, and drug development who require accurate quantification of polar analytes like this compound.

Introduction

This compound is a vicinal diol, a class of polyols characterized by hydroxyl groups on adjacent carbon atoms.[1] These compounds are often intermediates in various biochemical pathways and can serve as biomarkers for specific metabolic processes.[1][2] Due to its high polarity and low volatility, this compound presents analytical challenges. This note provides two primary methods for its quantification: GC-MS with prior derivatization to enhance volatility and an HPLC-MS method suitable for direct analysis in aqueous matrices.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds.[3] For polar molecules like this compound, derivatization is necessary to mask the polar hydroxyl groups, thereby increasing volatility and improving chromatographic performance.[3][4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[5][6]

Experimental Protocol: GC-MS

1. Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

-

Seal the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization of all three hydroxyl groups.[5]

-

Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar nonpolar capillary column.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 250°C.

-

Ramp 2: 3°C/min to 315°C, hold for 5 minutes.

-

-

MS System: Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quad Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Data Presentation: GC-MS

Quantitative analysis is performed using SIM mode, monitoring characteristic ions of the tris-TMS derivative of this compound. Based on analysis of similar C5 triol derivatives, the following ions are suggested for monitoring.[2]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivative | Tris-trimethylsilyl (Tris-TMS) |

| Quantifier Ion (m/z) | 231 (Suggested, based on similar compounds)[2] |

| Qualifier Ions (m/z) | 129, 219 (Suggested, based on similar compounds)[2] |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~2 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90-110% |

Note: The m/z values and performance data are illustrative and should be experimentally verified for this compound.

Visualization: GC-MS Workflow

Method 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for analyzing non-volatile and polar compounds in their native form, avoiding the need for derivatization.[7] For small, polar molecules like this compound that lack a strong chromophore, mass spectrometry detection is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention of such analytes.

Experimental Protocol: HPLC-MS

1. Sample Preparation (from Urine):

-

Thaw urine samples at room temperature.

-

Centrifuge at 5,000 x g for 10 minutes to pellet any precipitates.

-

Perform a "dilute-and-shoot" approach: Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase (95% Acetonitrile, 5% Water with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for injection.

2. HPLC-MS Instrumentation and Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6.1-8 min: Return to 95% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) or high-resolution MS.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Key Parameters:

-

Gas Temperature: 300°C

-

Gas Flow: 8 L/min

-

Nebulizer: 35 psi

-

Capillary Voltage: 3500 V

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation: HPLC-MS

Quantitative analysis is performed using MRM mode. The precursor ion will be the protonated molecule [M+H]⁺. The product ions result from fragmentation of the precursor.

| Parameter | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Precursor Ion [M+H]⁺ (m/z) | 121.1 |

| Product Ion 1 (Quantifier, m/z) | 103.1 ([M+H-H₂O]⁺) |

| Product Ion 2 (Qualifier, m/z) | 85.1 ([M+H-2H₂O]⁺) |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Note: The m/z transitions and performance data are illustrative and must be optimized and validated experimentally.

Visualization: HPLC-MS Workflow

Summary

This application note provides two comprehensive and robust methods for the quantification of this compound. The GC-MS method, requiring silylation, offers high sensitivity and is ideal for complex matrices where extensive cleanup is performed. The HPLC-MS method provides a simpler "dilute-and-shoot" workflow for cleaner matrices like urine, avoiding chemical derivatization. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Both protocols serve as a strong foundation for the development and validation of assays for this compound in a research or clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. The C5-Alkene Triol Conundrum: Structural Characterization and Quantitation of Isoprene-Derived C5H10O3 Reactive Uptake Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2,3,4-Pentanetriol by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2,3,4-pentanetriol using gas chromatography coupled with mass spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is required prior to analysis. This protocol outlines a silylation procedure to enhance volatility, followed by optimized GC-MS conditions for separation and quantification. This method is suitable for the determination of this compound in various sample matrices, providing the high sensitivity and specificity required in research and drug development settings.

Introduction

This compound (C₅H₁₂O₃, CAS: 14642-48-9) is a polyhydric alcohol with applications in organic synthesis and as a potential building block in the development of novel chemical entities.[1] Accurate and precise quantification of this triol is essential for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the multiple hydroxyl groups in this compound lead to high polarity and low volatility, making it unsuitable for direct GC analysis.[2][3]

To overcome this limitation, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile derivatives. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for polyols.[3][4] This application note provides a detailed protocol for the silylation of this compound followed by quantitative analysis using GC-MS.

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol is adapted from established methods for the silylation of polyols.[5] It is critical to perform the derivatization in anhydrous conditions as moisture can deactivate the silylating reagent.[5]

Reagents and Materials:

-

This compound standard

-